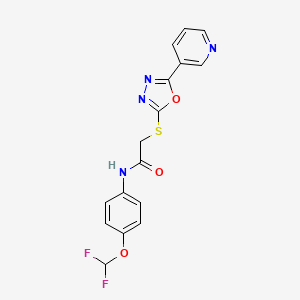

N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

説明

N-(4-(Difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic compound characterized by three key structural motifs:

- Difluoromethoxy-substituted phenyl ring: Enhances metabolic stability and lipophilicity .

- 1,3,4-Oxadiazole core: A five-membered heterocycle known for its electron-withdrawing properties and role in modulating bioactivity .

- Thioacetamide linker: Bridges the oxadiazole and aromatic moieties, contributing to conformational flexibility and hydrogen-bonding interactions .

特性

IUPAC Name |

N-[4-(difluoromethoxy)phenyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N4O3S/c17-15(18)24-12-5-3-11(4-6-12)20-13(23)9-26-16-22-21-14(25-16)10-2-1-7-19-8-10/h1-8,15H,9H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTIROHTINFDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, supported by relevant data tables and findings from recent studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Formula: CHFNOS

Molecular Weight: 327.34 g/mol

Research indicates that the oxadiazole moiety in the compound plays a crucial role in its biological activity. The 1,3,4-oxadiazole derivatives have been shown to exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity: Compounds containing oxadiazole rings can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation .

- Antimicrobial Activity: The presence of the pyridine group enhances the compound's potential as an antimicrobial agent by disrupting microbial cell functions .

Anticancer Activity

Several studies have evaluated the cytotoxic effects of N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide against various cancer cell lines. The results indicate significant activity:

The compound demonstrated potent cytotoxicity against these cell lines, indicating its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. The following table summarizes its effectiveness against specific pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 10 µg/mL |

These findings suggest that N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide may serve as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study conducted on various oxadiazole derivatives revealed that those with a pyridine substituent exhibited enhanced cytotoxic activity compared to their counterparts without this group. The study utilized the MTT assay to determine cell viability in HeLa and MCF-7 cell lines .

- Mechanism-Based Approaches : Another research highlighted the significance of targeting specific enzymes involved in cancer progression. The inhibition of HDAC and telomerase by oxadiazole derivatives was noted as a promising strategy for anticancer drug development .

- Synthesis and Structure Activity Relationship (SAR) : Recent investigations focused on synthesizing new derivatives based on the oxadiazole framework and evaluating their biological activities. These studies emphasized the relationship between structural modifications and enhanced biological efficacy .

類似化合物との比較

Structural Analogues and Modifications

The compound’s structural uniqueness lies in the combination of difluoromethoxy, pyridinyl, and oxadiazole groups. Key comparisons with similar molecules include:

Key Observations :

- Oxadiazole vs. Thiazolotriazole : Compounds with 1,3,4-oxadiazole cores (e.g., ) show broader enzyme-targeting activities (COX-2, acetylcholinesterase) compared to thiazolotriazole derivatives, which are primarily anti-infective .

- Substituent Effects :

- Pyridine Position : Pyridin-3-yl (main compound) vs. pyridin-4-yl (): The 3-position may enhance π-π stacking in hydrophobic pockets, whereas the 4-position could improve solubility .

- Fluorinated Groups : Difluoromethoxy (main compound) vs. 4-fluorophenyl (): Difluoromethoxy improves metabolic resistance over plain fluorophenyl groups .

Pharmacokinetic Considerations

- Lipophilicity: The difluoromethoxy group (logP ≈ 2.1) balances solubility and membrane permeability better than trifluoromethyl (logP ≈ 2.8) or morpholino (logP ≈ 1.5) substituents .

- Metabolic Stability : Fluorine atoms in difluoromethoxy reduce oxidative metabolism, as seen in related fluorophenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。